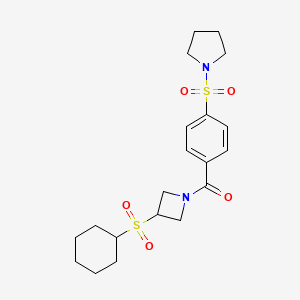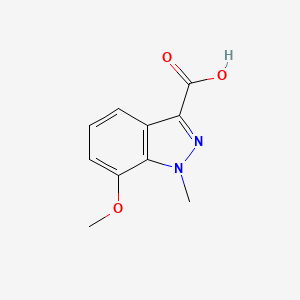![molecular formula C20H18N8O4S B2493205 1-(2-nitrobencenosulfonil)-4-{3-fenil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il}piperazina CAS No. 920349-53-7](/img/structure/B2493205.png)
1-(2-nitrobencenosulfonil)-4-{3-fenil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il}piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C20H18N8O4S and its molecular weight is 466.48. The purity is usually 95%.
BenchChem offers high-quality 7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado una serie de materiales energéticos basados en [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazina utilizando tetrazina monosustituida o anillos fusionados basados en tetrazina como materiales de partida . Entre estos, el compuesto 5 destaca por su excelente insensibilidad a los estímulos externos (IS = 43 J) y un rendimiento de detonación calculado muy bueno (Dv = 9408 m/s y P = 37.8 GPa). Estas propiedades lo hacen comparable al actual referente de explosivos secundarios, CL-20. El compuesto 10, un compuesto azo, exhibe una notable estabilidad térmica (Td = 305 °C) y supera a los explosivos resistentes al calor existentes en términos de rendimiento de detonación. Los compuestos 14, 17 y 19, aunque sensibles, muestran un alto rendimiento de detonación calculado y potencial como explosivos primarios.
- Se han sintetizado y evaluado nuevos derivados de 1,2,3-triazolo[4,5-d]pirimidina por sus actividades antitumorales contra líneas celulares de cáncer humano in vitro . Estos compuestos prometen ser posibles fármacos antitumorales.
- Las 1,2,4-triazinas, las 1,2,4-triazoles y las 1,2,4-triazolo-1,2,4,5-tetrazinas se han investigado por sus propiedades antimicrobianas y molusquicidas . Estos hallazgos resaltan su potencial en la lucha contra las infecciones y las plagas.
- Los compuestos derivados de los andamios de 1,2,4-triazolo y 1,2,4,5-tetrazina se han evaluado por su actividad anticancerígena. Por ejemplo, el compuesto 9a demostró una actividad significativa contra líneas celulares humanas .
Materiales Energéticos
Actividades Antitumorales
Propiedades Antimicrobianas y Molusquicidas
Actividad Anticancerígena
Amplias Aplicaciones
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines .
Propiedades
IUPAC Name |
7-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O4S/c29-28(30)16-8-4-5-9-17(16)33(31,32)26-12-10-25(11-13-26)19-18-20(22-14-21-19)27(24-23-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUUSUVLDAVEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2493129.png)
![4-{[(2H-indazol-6-yl)amino]methyl}phenol](/img/structure/B2493131.png)
![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)

![6-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2493136.png)

![8-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493138.png)

![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)
